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molecular formula C6H4FNO2 B1296461 2-Fluoroisonicotinic acid CAS No. 402-65-3

2-Fluoroisonicotinic acid

Cat. No. B1296461
M. Wt: 141.1 g/mol
InChI Key: JMPFWDWYGOWUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855294B2

Procedure details

20 g of 2-fluoro-4-methylpyridine was suspended in 500 mL of water, and 100 g of potassium permanganate was added thereto and stirred at 115° C. for 20 hours. The reaction solution was filtered through Celite while hot, and then the filtrate was concentrated under reduced pressure until the amount of the solvent became ⅓. The solution was neutralized with aqueous sodium hydroxide solution, and then aqueous hydrochloric acid solution was added thereto until its pH became 2. The formed white solid was taken out through filtration, and the filtrate was extracted twice with ethyl acetate, washed with saturated saline water and dried with sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting white solid was combined with the solid taken out through filtration to obtain 9.51 g of the entitled compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=1)[C:8]([OH:10])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=NC=CC(=C1)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred at 115° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite while hot, and then the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure until the amount of the solvent
ADDITION
Type
ADDITION
Details
aqueous hydrochloric acid solution was added
FILTRATION
Type
FILTRATION
Details
The formed white solid was taken out through filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
FILTRATION
Type
FILTRATION
Details
taken out through filtration

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 9.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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